3,3,3-Trifluoropropanal hydrate
Overview
Description
3,3,3-Trifluoropropanal hydrate is a chemical compound with the molecular formula C3H3F3O . It is a solid at room temperature and has a molecular weight of 130.07 .
Synthesis Analysis
A one-step synthesis of 3,3,3-trifluoropropanal dialkyl acetals from readily available 3,3,3-trifluoropropene has been developed . The catalyst used in this process can be recycled for 4 times without obvious deactivation .Molecular Structure Analysis
The molecular structure of 3,3,3-Trifluoropropanal hydrate consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The average mass of the molecule is 112.050 Da and the monoisotopic mass is 112.013596 Da .Physical And Chemical Properties Analysis
3,3,3-Trifluoropropanal hydrate is a solid at room temperature with a density of 1.30 . It has a molecular weight of 130.07 .Scientific Research Applications
Synthesis of Functional Compounds :
- An efficient procedure for synthesizing 3,3,3-trifluoropropanal dialkyl acetals from 3,3,3-trifluoropropene was developed, showcasing an atom-economical strategy for preparing functional CF3-containing compounds (Jianping et al., 2016).
Preparation of Trifluoropropanoic Acid :
- A method for preparing 3,3,3-trifluoropropanoic acid efficiently was reported. The process involves transforming 1-chloro-3,3,3-trifluoropropene into 3,3,3-trifluoropropanal dimethyl acetal, followed by hydrolytic oxidation (Komata et al., 2008).
Conformational Stability Analysis :
- Ab initio calculations were used to investigate the conformational stability and structure of 3,3,3-trifluoropropanal, revealing insights into possible dipolar interactions that stabilize the molecules (Badawi, 1994).
Infrared Spectroscopy Studies :
- The hydration characteristics of the triflate ion, a related compound, were examined using infrared spectroscopy. This study provided insights into the hydrogen bonding and hydration behavior of triflate ions in solutions and solid hydrates (Bergström & Lindgren, 1990).
Synthetic Transformations for Medicinal Chemistry :
- Research on 3,3,3-trifluoropropynyllithium and its reactions with electrophiles has expanded the repertoire of trifluoromethylated compounds available for medicinal scientists, contributing to the advancement of medicinal chemistry (Shimizu et al., 2009).
Miscibility of Fluorinated Alcohols with Water :
- A study on 1,1,1-Trifluoro-propan-2-ol examined the influence of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules, offering insights into the behavior of such groups in water (Fioroni et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3,3,3-trifluoropropanal;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCVXMBPUAROSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(F)(F)F.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-Trifluoropropanal hydrate | |
CAS RN |
1286734-83-5, 1309602-82-1 | |
Record name | Propanal, 3,3,3-trifluoro-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3,3-Trifluoropropanal hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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